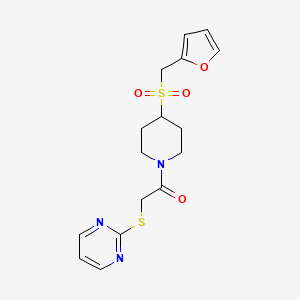![molecular formula C11H14F3N3O3 B2810887 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate CAS No. 1436160-40-5](/img/structure/B2810887.png)
2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate” is a complex organic molecule. It contains a trifluoroethyl group, which is a common moiety in many pharmaceuticals and biologically active compounds due to its ability to modify the physical, chemical, and biological properties of molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the trifluoroethyl group, the formation of the carbamate group, and the incorporation of the cyanocyclopentyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoroethyl group would likely impart a degree of polarity to the molecule, while the carbamate group could participate in hydrogen bonding. The cyanocyclopentyl group would add a degree of rigidity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbamate group could potentially be hydrolyzed under acidic or basic conditions. The trifluoroethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis of Complex Amides
The synthesis of complex amides through the manipulation of protected polyamides demonstrates the utility of compounds with functional groups similar to 2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate. For example, the selective deprotection and acylation of penta-N-protected polyamides reveal the versatility of such compounds in creating derivatives with independently removable amino-protecting groups, enabling the synthesis of secondary amides through rapid transamidation reactions (Pak & Hesse, 1998).
Peptide Synthesis and Modification
Compounds like this compound play a crucial role in the synthesis and modification of peptides. N-(Protected α-aminoacyl)benzotriazoles, which share functional similarities, are potent acylating agents used in peptide synthesis, highlighting the importance of these compounds in creating peptides and their mimetics (Küçükbay & Buğday, 2014).
Enantiomer Separation
The study of amino acid derivatives reveals the application of 2,2,2-Trifluoroethyl chloroformate in derivatizing amino acids for the rapid separation of enantiomeric isomers by capillary gas chromatography. This showcases the compound's utility in enantiomer separation, providing stable compounds that facilitate almost complete separation of all pairs except for Pro within a short time frame (Abe et al., 1996).
Anticancer Research
Research on N-(2-fluoroethyl)-N-nitrosoureas, which have structural similarities to the compound , demonstrates the potential for anticancer activity. The synthesis of water-soluble (2-fluoroethyl)nitrosoureas from activated carbamates and their significant anticancer activity against murine tumors highlight the relevance of these compounds in medicinal chemistry and oncology (Johnston et al., 1984).
Analytical Chemistry
The compound's relevance extends to analytical chemistry, where derivatization methods involving similar compounds enable the rapid analysis of amino acid enantiomers. This underscores the importance of such compounds in developing analytical methodologies for studying biological molecules (Abe et al., 1996).
Safety and Hazards
Future Directions
The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable pharmacological properties, it could be further developed as a therapeutic agent. Additionally, it could serve as a useful synthetic intermediate in the preparation of other complex organic molecules .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c12-11(13,14)7-20-9(19)16-5-8(18)17-10(6-15)3-1-2-4-10/h1-5,7H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHTFZZOIQCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol](/img/structure/B2810805.png)
![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)
![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)
![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)


![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)

